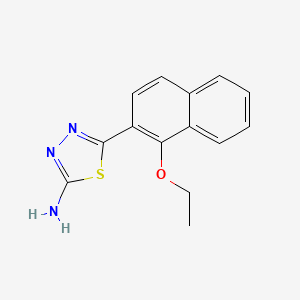
1-Etil-4-(3-(quinolin-2-iloxi)pirrolidina-1-carbonil)piperazina-2,3-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and a piperazine-2,3-dione structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.
Chemical Biology: Researchers use it to probe the structure-activity relationships of related compounds and to develop new derivatives with enhanced biological activity.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Métodos De Preparación
The synthesis of 1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Synthesis of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The quinoline and pyrrolidine intermediates are coupled using reagents like carbodiimides to form the desired amide bond.
Formation of Piperazine-2,3-dione: This involves the cyclization of appropriate diamines with diacid chlorides under controlled conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Análisis De Reacciones Químicas
1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to quinoline N-oxides.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit topoisomerases, while the pyrrolidine and piperazine rings may enhance binding affinity and specificity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism.
Comparación Con Compuestos Similares
Similar compounds include:
Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial activity.
Pyrrolidine Derivatives: Like pyrrolidine-2,5-diones, which are studied for their potential as enzyme inhibitors.
Piperazine Derivatives: Such as piperazine-2,5-diones, which have applications in medicinal chemistry.
1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is unique due to its combination of these three moieties, which may confer distinct biological activities and therapeutic potential.
Propiedades
IUPAC Name |
1-ethyl-4-(3-quinolin-2-yloxypyrrolidine-1-carbonyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-2-22-11-12-24(19(26)18(22)25)20(27)23-10-9-15(13-23)28-17-8-7-14-5-3-4-6-16(14)21-17/h3-8,15H,2,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWYRCFCSZAWJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-6-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2385435.png)
![(E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385436.png)
![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2385437.png)


![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2385442.png)



![[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate](/img/structure/B2385447.png)

![5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2385453.png)


